molecular formula C15H8ClN3OS B11492371 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B11492371
M. Wt: 313.8 g/mol
InChI Key: DOXWIYZISRNDKH-UHFFFAOYSA-N
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Description

4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is a heterocyclic compound that features a unique combination of benzothiophene, oxadiazole, and pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the chloro and pyridine positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Reduced oxadiazole derivatives.

    Substitution Products: Various substituted pyridine and benzothiophene derivatives.

Scientific Research Applications

4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: 4-[5-(3-Chloro-1-benzothiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyridine is unique due to its combination of three distinct heterocyclic rings, which confer a broad spectrum of biological activities and potential therapeutic applications.

Properties

Molecular Formula

C15H8ClN3OS

Molecular Weight

313.8 g/mol

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H8ClN3OS/c16-12-10-3-1-2-4-11(10)21-13(12)15-18-14(19-20-15)9-5-7-17-8-6-9/h1-8H

InChI Key

DOXWIYZISRNDKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC(=NO3)C4=CC=NC=C4)Cl

Origin of Product

United States

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